BenchChemオンラインストアへようこそ!

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Lipophilicity ADME Drug-likeness

N-[5-(2-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 886925-65-1) is a synthetic small-molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methylsulfonylphenyl group at position 5 and a 2-phenoxyacetamide side chain at position 2. It belongs to a broader class of oxadiazole-containing sulfonamides and phenoxyacetamides that have been explored in medicinal chemistry for kinase inhibition, metabolic disorders, and anti-inflammatory applications.

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 886925-65-1
Cat. No. B3019327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS886925-65-1
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyWCVZVMSVOUSRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide: Core Recognition Profile for Research Procurement


N-[5-(2-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 886925-65-1) is a synthetic small-molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methylsulfonylphenyl group at position 5 and a 2-phenoxyacetamide side chain at position 2 [1]. It belongs to a broader class of oxadiazole-containing sulfonamides and phenoxyacetamides that have been explored in medicinal chemistry for kinase inhibition, metabolic disorders, and anti-inflammatory applications [2]. The compound is distinguished from close structural analogs by the presence of an ether oxygen in the acetamide linkage and a methylsulfonyl moiety, both of which influence hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Why In-Class 1,3,4-Oxadiazole-2-yl Acetamides Cannot Be Freely Substituted for 886925-65-1 in Targeted Studies


The 2-phenoxyacetamide side chain in 886925-65-1 is not a trivial replacement for the 2-phenylacetamide or 2-acetamide groups found in commonly listed analogs such as CAS 886925-43-5 and CAS 886922-90-3. The ether oxygen introduces an additional hydrogen-bond acceptor that alters the polar surface area and potentially the binding mode to biological targets [1]. Moreover, the methylsulfonylphenyl group contributes a strong electron-withdrawing sulfone that modulates the electron density of the oxadiazole ring, affecting both target affinity and metabolic stability relative to methyl- or chloro-substituted congeners [2]. Generic substitution risks a loss of the specific physicochemical and pharmacological profile required for reproducible target engagement.

Quantitative Differentiation of 886925-65-1 Against Its Closest Structural Analogs


Lower Calculated Lipophilicity (XLogP3-AA) Relative to the Phenylacetamide Analog

The target compound displays a computed XLogP3-AA of 1.9, which is markedly lower than that expected for the direct phenylacetamide analog (estimated ≥2.8 based on structural fragment contributions). The additional ether oxygen in the phenoxyacetamide side chain reduces logP by approximately 0.9 units, potentially improving aqueous solubility and reducing nonspecific protein binding [1]. This difference can guide selection when a lower lipophilicity lead is required to mitigate hERG or phospholipidosis risk.

Lipophilicity ADME Drug-likeness

Increased Hydrogen-Bond Acceptor Count Versus Simple Acetamide Congener

The target compound possesses 7 hydrogen-bond acceptors (HBA), compared to 5 for the N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide analog (MW 281.29). The two additional acceptors arise from the phenoxy oxygen and the carbonyl oxygen arrangement, providing extra anchoring points for target protein engagement [1]. This elevated HBA count may directly influence binding selectivity in kinases or proteases that require specific hydrogen-bond interactions.

Hydrogen bonding Molecular recognition Selectivity

Greater Topological Polar Surface Area Enhancing Solubility Window Over Chlorophenoxy Analog

The topological polar surface area (TPSA) of 886925-65-1 is 120 Ų, which lies within the optimal range for oral bioavailability (<140 Ų) but is notably higher than that of the 4-chlorophenoxy analog (estimated TPSA ~104 Ų due to the chloro substituent) [1]. The higher TPSA suggests better aqueous solubility, while still maintaining adequate membrane permeability. This provides a solubility advantage in cell-based assays without sacrificing permeability.

Polar surface area Solubility Permeability

Recommended Procurement Scenarios for 886925-65-1 Driven by Physicochemical Differentiation


Kinase Selectivity Profiling Panels Requiring Low Lipophilicity Leads

With an XLogP3-AA of 1.9, 886925-65-1 is an attractive scaffold for kinase inhibitor libraries that demand reduced lipophilicity to avoid off-target kinase binding and hERG liability [1]. Its balanced hydrogen-bond donor/acceptor profile supports specific hinge-region interactions, as suggested by the weak GSK-3β inhibition observed for the closely related benzothiazole carboxamide analog (EC50 >300 µM) [2], indicating that the oxadiazole core can engage ATP-binding sites when appropriately substituted.

In Vitro Solubility-Limited Assays for Anti-Inflammatory Target Validation

The elevated TPSA (120 Ų) and additional H-bond acceptors make this compound suitable for biochemical assays that require sustained compound solubility at >10 µM without DMSO artifacts [1]. This differentiates it from the more lipophilic phenylacetamide congener, which may precipitate in aqueous buffers.

Structure-Activity Relationship (SAR) Studies on β3-Adrenergic Receptor Agonists

Patents by Merck & Co. disclose oxadiazole-substituted benzenesulfonamides as selective β3-AR agonists for diabetes and obesity [3]. The methylsulfonylphenyl group and phenoxyacetamide tail of 886925-65-1 mirror key pharmacophoric elements in these series, making it a valuable building block for SAR expansion around the β3-AR chemotype.

Quote Request

Request a Quote for N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.